2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole
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Overview
Description
2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two pyrrole rings connected by a pentyl chain. Pyrroles are known for their significant roles in various biological and chemical processes.
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is suggested that the compound might interact with its targets through a mechanism involving C–C bond cleavage and new C–C and C–N bond formation .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Based on the broad range of biological activities exhibited by similar compounds, it can be inferred that the compound might have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles . These reactions typically occur under mild conditions and provide good to excellent yields.
Industrial Production Methods
Industrial production of pyrroles often involves the use of metal-catalyzed reactions. For example, a manganese-catalyzed conversion of primary diols and amines to 2,5-unsubstituted pyrroles has been reported . This method is highly selective and avoids the formation of unwanted by-products. Additionally, copper-catalyzed aerobic oxidative coupling of diols and primary amines can also be used to produce N-substituted pyrroles .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, or benzoyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole is unique due to its dual pyrrole structure connected by a pentyl chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-3-6-11(12-7-4-9-14-12)13-8-5-10-15-13/h4-5,7-11,14-15H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXGXWFZJKZNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CN1)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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